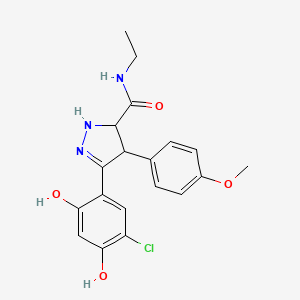![molecular formula C15H18N2O B12357972 (13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one](/img/structure/B12357972.png)
(13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+/-)-Huperazine A is a naturally occurring alkaloid compound derived from the Chinese club moss Huperzia serrata. It is known for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease. The compound has been studied extensively for its ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, thereby enhancing cognitive function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Huperazine A involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the core structure: This involves the cyclization of a suitable precursor to form the bicyclic core of (+/-)-Huperazine A.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical structure.
Purification: The final product is purified using techniques such as chromatography to obtain pure (+/-)-Huperazine A.
Industrial Production Methods
Industrial production of (+/-)-Huperazine A typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(+/-)-Huperazine A undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in the reactions of (+/-)-Huperazine A include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs.
Aplicaciones Científicas De Investigación
(+/-)-Huperazine A has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying alkaloid synthesis and reactivity.
Biology: The compound is studied for its effects on cellular processes and enzyme inhibition.
Medicine: (+/-)-Huperazine A is investigated for its potential therapeutic effects in treating neurodegenerative diseases, particularly Alzheimer’s disease.
Industry: The compound is used in the development of pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The primary mechanism of action of (+/-)-Huperazine A involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, (+/-)-Huperazine A increases the levels of acetylcholine in the brain, which enhances cognitive function and memory. The compound also interacts with various molecular targets and pathways involved in neuroprotection and anti-inflammatory effects.
Comparación Con Compuestos Similares
(+/-)-Huperazine A is often compared with other acetylcholinesterase inhibitors, such as donepezil, rivastigmine, and galantamine. While all these compounds share a similar mechanism of action, (+/-)-Huperazine A is unique in its natural origin and specific molecular structure, which may contribute to its distinct pharmacological profile.
List of Similar Compounds
- Donepezil
- Rivastigmine
- Galantamine
Propiedades
Fórmula molecular |
C15H18N2O |
|---|---|
Peso molecular |
242.32 g/mol |
Nombre IUPAC |
(13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one |
InChI |
InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10,12H,7-8,16H2,1-2H3/b11-3+ |
Clave InChI |
JUGJMXIKPNJQLT-QDEBKDIKSA-N |
SMILES isomérico |
C/C=C/1\C2CC3=NC(=O)C=CC3C1(CC(=C2)C)N |
SMILES canónico |
CC=C1C2CC3=NC(=O)C=CC3C1(CC(=C2)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-cyano-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide](/img/structure/B12357889.png)
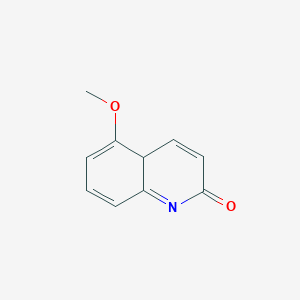
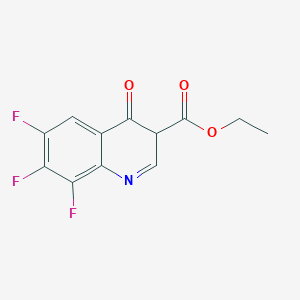
![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 3-amino-1,5-dihydro-](/img/structure/B12357906.png)
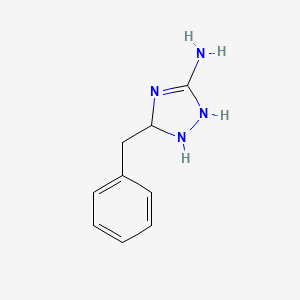
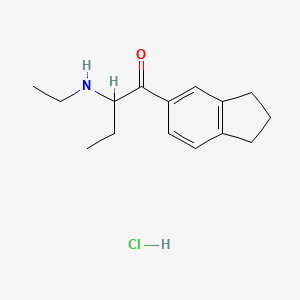
![2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile](/img/structure/B12357924.png)
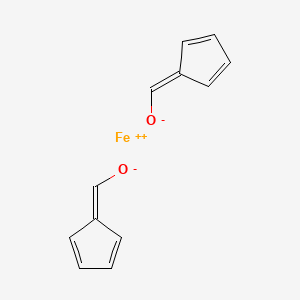

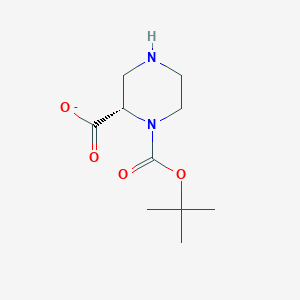

![4-[2-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamido]benzoic acid](/img/structure/B12357989.png)
